molecular formula C6H9NO4 B1669083 1-Aminocyclobutane-1,3-dicarboxylic acid CAS No. 73550-55-7

1-Aminocyclobutane-1,3-dicarboxylic acid

Cat. No.: B1669083
CAS No.: 73550-55-7
M. Wt: 159.14 g/mol
InChI Key: GGMYWPBNZXRMME-UHFFFAOYSA-N
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Description

cis-ABCD is an NMDA receptor agonist. It binds to NMDA receptors (Ki = 0.052 µM) and is selective for NMDA over kainate and AMPA receptors in radioligand binding assays (Kis = >300 µM for both). cis-ABCD induces inward currents in Xenopus oocytes expressing rat NMDA receptors (EC50 = 1.26 µM), an effect that can be blocked by the NMDA receptor antagonist D-2-amino-7-phosphonoheptanoate (D-AP7). In vivo, cis-ABCD (30 and 70 nmol/animal) induces contralateral turning in rats.
cis-ABCD is a potent, competitive and selective inhibitor of glutamate uptake.

Biochemical Analysis

Biochemical Properties

1-Aminocyclobutane-1,3-dicarboxylic acid plays a significant role in biochemical reactions. It acts as a selective, competitive L-glutamate uptake inhibitor . This means it competes with L-glutamate for uptake into cells, thereby influencing the concentration of this neurotransmitter. It also increases basal and potassium evoked D-aspartate release .

Cellular Effects

The compound exerts various effects on cells and cellular processes. As a potent and selective NMDA receptor agonist , it modulates glutamatergic neurotransmission . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist at the NMDA-glycine receptor site, affecting signal transmission in the CNS .

Properties

IUPAC Name

1-aminocyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYWPBNZXRMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922431, DTXSID601312880
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73550-55-7, 117488-23-0
Record name 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Methanoglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,4-Methanoglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Aminocyclobutane-cis-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is special about the structure of 1-Aminocyclobutane-1,3-dicarboxylic acid and how does it affect its activity compared to other similar compounds?

A1: this compound exists as two isomers: cis and trans. The trans isomer is a particularly potent agonist of N-methyl-D-aspartic acid (NMDA) receptors, demonstrating approximately 20 times greater activity than NMDA itself. [, ] This enhanced potency is attributed to the conformational restriction imposed by the cyclobutane ring, which likely optimizes the molecule's interaction with the receptor binding site. [, ] In contrast, the cis isomer exhibits significantly lower potency, being only 1/3 as active as NMDA. [] This difference highlights the importance of stereochemistry in determining biological activity.

Q2: How does this compound interact with NMDA receptors?

A2: While the exact binding mechanism of this compound to NMDA receptors hasn't been fully elucidated by these specific studies, it acts as an agonist, similar to NMDA. [] This implies that it binds to the glutamate recognition site on the NMDA receptor, triggering channel opening and neuronal depolarization. [, ] Further research, potentially employing techniques like X-ray crystallography or molecular modeling, would be required to determine the precise binding interactions.

Q3: Have researchers investigated modifying the structure of this compound to further enhance its activity or selectivity?

A3: Yes, studies have explored modifications to the basic structure of this compound. One study successfully synthesized a derivative with an additional acetic acid substituent on the cyclobutane ring. [] Although the exact impact of this modification on NMDA receptor activity wasn't reported in the provided abstract, it underscores the potential for generating novel analogs with altered pharmacological profiles.

Q4: Besides its action on NMDA receptors, does this compound interact with other biological targets?

A4: Research indicates that the cis isomer of this compound effectively inhibits the high-affinity uptake of L-glutamic acid into rat cortical synaptosomes. [] This suggests that it might interfere with glutamate transporters, which play a crucial role in regulating glutamate levels within synapses.

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